

Quin-C7: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Quin-C7 is a synthetic, small-molecule compound belonging to the quinazolinone class of chemicals. It has garnered significant interest within the scientific community for its specific biological activity as a nonpeptide antagonist of the human formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL1) or ALX. This receptor plays a crucial role in the innate immune response and inflammation. **Quin-C7**'s ability to selectively block FPR2 signaling pathways has positioned it as a valuable tool for investigating the physiological and pathological roles of this receptor, and as a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the biological activity of **quin-C7**, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

Core Mechanism of Action: Antagonism of FPR2/ALX

The primary biological activity of **quin-C7** is its selective antagonism of the G protein-coupled receptor, FPR2/ALX. Unlike agonists that activate the receptor, **quin-C7** binds to FPR2/ALX without initiating a downstream signaling cascade. Instead, it competitively inhibits the binding of natural and synthetic agonists, thereby preventing receptor activation.



A noteworthy aspect of **quin-C7**'s discovery is its relationship to the FPR2 agonist, Quin-C1. A minor structural modification—the substitution of a methoxy group in Quin-C1 with a hydroxyl group in **quin-C7**—converts the molecule from an agonist to a potent antagonist. This highlights a critical structure-activity relationship for this class of compounds at the FPR2/ALX receptor.

By blocking FPR2/ALX, **quin-C7** effectively inhibits a range of cellular responses mediated by this receptor, including:

- Calcium Mobilization: Prevents the release of intracellular calcium stores, a key second messenger in G protein-coupled receptor signaling.
- Chemotaxis: Inhibits the directional migration of immune cells, such as neutrophils and monocytes, towards chemoattractants.
- Degranulation: Prevents the release of inflammatory mediators from immune cells.
- Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: Blocks the activation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

This antagonistic activity underlies the anti-inflammatory properties of **quin-C7** observed in preclinical models of inflammatory conditions, such as inflammatory bowel disease.

Quantitative Data Presentation

The potency of **quin-C7** as an FPR2/ALX antagonist has been characterized in various in vitro assays. The following table summarizes the available quantitative data. While specific IC50 values for functional inhibition are not consistently reported in publicly available literature, the binding affinity (Ki) provides a key measure of its potency.



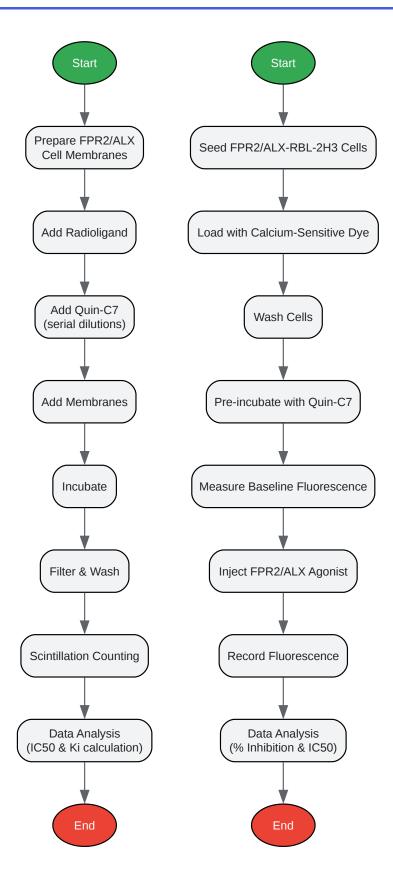
Parameter	Value	Assay Type	Description
Ki	6.7 μΜ	Radioligand Binding Assay	Inhibition constant for the displacement of a radiolabeled ligand from the human FPR2/ALX receptor.
Inhibitory Concentration	100 μΜ	Functional Assays	Concentration at which quin-C7 has been shown to inhibit WKYMVm-induced calcium mobilization and chemotaxis.

Note: IC50 values from functional assays such as inhibition of agonist-induced calcium mobilization or chemotaxis are not readily available in the public domain. The provided inhibitory concentration is based on qualitative descriptions in the literature.

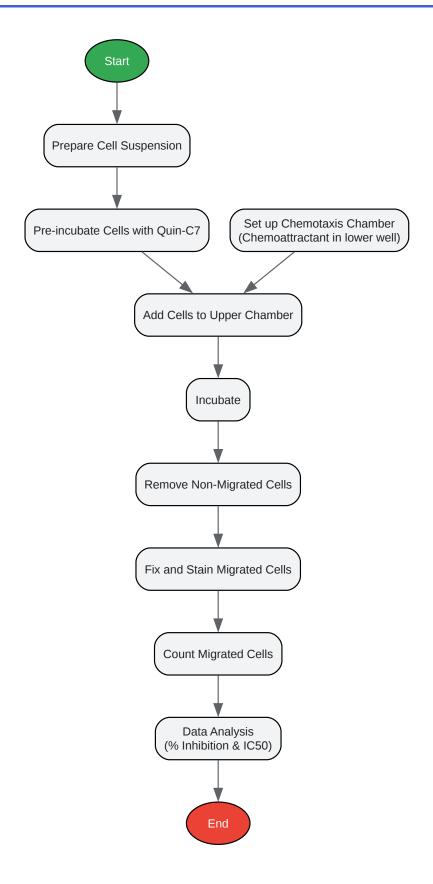
Signaling Pathways

Quin-C7 exerts its biological effects by blocking the intricate signaling cascade initiated by the activation of the Gq-coupled FPR2/ALX receptor. The following diagram, generated using the DOT language for Graphviz, illustrates the canonical FPR2/ALX signaling pathway and the point of inhibition by **quin-C7**.









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 To cite this document: BenchChem. [Quin-C7: A Technical Guide to its Biological Activity].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606019#quin-c7-biological-activity]

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